![molecular formula C4H8F4Si B14599503 (Difluoromethyl)[bis(fluoromethyl)]methylsilane CAS No. 61152-89-4](/img/structure/B14599503.png)
(Difluoromethyl)[bis(fluoromethyl)]methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethyl)[bis(fluoromethyl)]methylsilane is a silicon-based organofluorine compound characterized by the presence of difluoromethyl and fluoromethyl groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethyl)[bis(fluoromethyl)]methylsilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of methyltrichlorosilane with difluoromethyl and fluoromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the efficient and safe production of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoromethyl)[bis(fluoromethyl)]methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride derivatives.
Substitution: The fluoromethyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include silicon-based oxides, hydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Difluoromethyl)[bis(fluoromethyl)]methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Wirkmechanismus
The mechanism by which (Difluoromethyl)[bis(fluoromethyl)]methylsilane exerts its effects involves the interaction of its fluoromethyl and difluoromethyl groups with various molecular targets. These interactions can lead to changes in the electronic properties of the target molecules, influencing their reactivity and stability. The compound’s ability to form strong bonds with silicon also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
(Trifluoromethyl)methylsilane: Contains a trifluoromethyl group instead of difluoromethyl and fluoromethyl groups.
(Fluoromethyl)dimethylsilane: Contains two methyl groups and one fluoromethyl group attached to silicon.
(Difluoromethyl)trimethylsilane: Contains three methyl groups and one difluoromethyl group attached to silicon.
Uniqueness: (Difluoromethyl)[bis(fluoromethyl)]methylsilane is unique due to the presence of both difluoromethyl and fluoromethyl groups, which impart distinct electronic and steric properties. This combination of groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
61152-89-4 |
|---|---|
Molekularformel |
C4H8F4Si |
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
difluoromethyl-bis(fluoromethyl)-methylsilane |
InChI |
InChI=1S/C4H8F4Si/c1-9(2-5,3-6)4(7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
YPFJYUGOHLYHCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CF)(CF)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


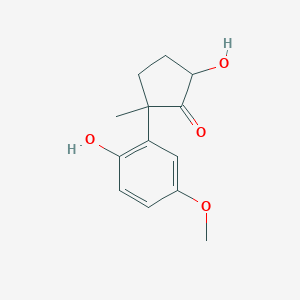
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
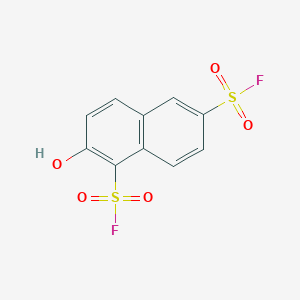

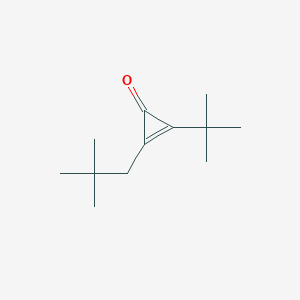
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)
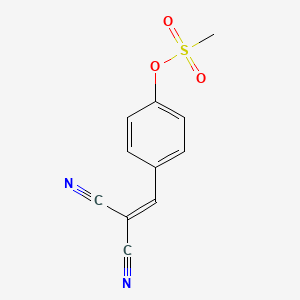
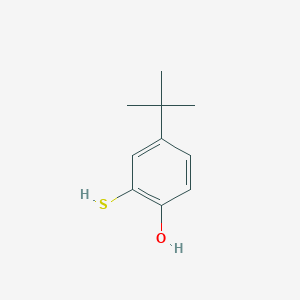
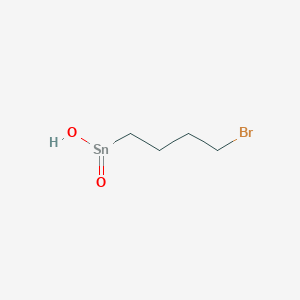
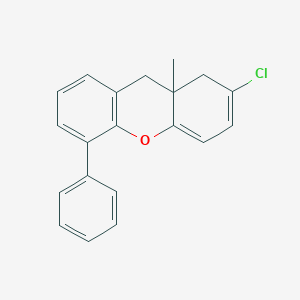
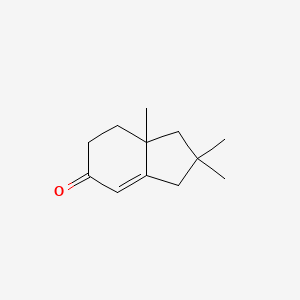
![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene](/img/structure/B14599502.png)
